Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate
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Overview
Description
“Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate” is a chemical compound. It is described as a pale yellow solid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its IUPAC name and InChI code. The IUPAC name is “methyl ( {2- [ (4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate” and the InChI code is "1S/C19H22N2O2S2/c1-13-7-9-14 (10-8-13)11-25-19-20-16-6-4-3-5-15 (16)18 (21-19)24-12-17 (22)23-2/h7-10H,3-6,11-12H2,1-2H3" .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 374.53 . It is a solid at room temperature . More specific properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Antituberculosis and Cytotoxicity Studies
Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate derivatives have been explored for their potential in treating tuberculosis. A particular study synthesized a series of 3-heteroarylthioquinoline derivatives and tested their in vitro activity against Mycobacterium tuberculosis H37Rv. The derivatives displayed significant antituberculosis activity without any toxic effects against the mouse fibroblast cell line NIH 3T3, suggesting their potential as therapeutic agents for tuberculosis while minimizing cytotoxicity (Chitra et al., 2011).
Multicomponent Synthesis
Methyl 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate has been utilized in multicomponent synthesis processes. The compound served as a key component in the synthesis of substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles, indicating its utility in complex chemical reactions and the creation of novel compounds (Dyachenko et al., 2015).
Antibacterial Activity
The compound has been instrumental in synthesizing derivatives with notable antibacterial properties. For instance, Phenyl -2-(4- {(N-(2,2,4 -trimethyl-7-phenoxy-1,2-dihydroquinolin-6-yl)methylsulfonamido) methyl}-1H-1,2,3-triazol-1-yl)acetate, synthesized in a single pot, exhibited significant in vitro antibacterial activity against both gram-positive and gram-negative bacteria (Sri et al., 2014).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-21-15(20)11-22-17-13-9-5-6-10-14(13)18-16(19-17)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFRTQWOTFTCNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC(=NC2=C1CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate |
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